molecular formula C18H11ClO4S B2759125 4-chloro-2-[(2E)-3-(thiophen-2-yl)prop-2-enoyl]phenyl furan-2-carboxylate CAS No. 433305-53-4

4-chloro-2-[(2E)-3-(thiophen-2-yl)prop-2-enoyl]phenyl furan-2-carboxylate

Cat. No. B2759125
CAS RN: 433305-53-4
M. Wt: 358.79
InChI Key: CIKGDBGMVCICGL-VOTSOKGWSA-N
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Description

Thiophene and its substituted derivatives are a very important class of heterocyclic compounds with interesting applications in the field of medicinal chemistry . They possess a wide range of therapeutic properties with diverse applications in medicinal chemistry and material science .


Synthesis Analysis

Thiophene derivatives are synthesized through various methods. The Gewald reaction, for example, is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which makes aminothiophene derivatives .


Molecular Structure Analysis

Thiophene is a five-membered heteroaromatic compound containing a sulfur atom at the 1 position . It is considered to be a structural alert with the formula C4H4S .


Chemical Reactions Analysis

Thiophene derivatives are synthesized through various reactions. For example, the Gewald reaction is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which makes aminothiophene derivatives .

Scientific Research Applications

Novel Polymer Synthesis

One study discusses the creation of hybrid polymers with thiophenylanilino and furanylanilino backbones, which involve substituted phenyl side groups. The research highlights the electrochemical polymerization of new monomers, leading to electroactive films with potential applications in electronic and material science due to their oxidative and reductive stability. The study suggests that these polymers could be utilized in various electronic devices, showcasing the versatility of thiophene and furan derivatives in material science (Baldwin et al., 2008).

Antimicrobial Activity

Another area of interest is the antimicrobial potential of chitosan Schiff bases derived from thiophene and furan compounds. These Schiff bases have shown activity against a range of gram-negative and gram-positive bacteria, as well as fungi, indicating their potential as novel antimicrobial agents. This research opens up possibilities for the use of such derivatives in creating new antimicrobial materials or drugs (Hamed et al., 2020).

Organic Synthesis and Molecular Interaction Studies

Further studies have focused on the synthesis of novel chalcone derivatives from thiophene and furan compounds, highlighting their potent antioxidant properties. These findings suggest that such derivatives could be further explored for their potential benefits in treating oxidative stress-related diseases. The research also emphasizes the importance of molecular docking and QSAR studies in understanding the interactions of these compounds with biological targets, which could be pivotal in drug development (Prabakaran et al., 2021).

Multi-Component Synthesis

Another intriguing application is found in the multi-component synthesis of highly functionalized bifurans and thiophene-furans. These compounds are synthesized through reactions involving furan- or thiophene-2-carbonyl chloride, showcasing the potential for creating diverse molecular architectures. This research demonstrates the versatility of thiophene and furan derivatives in synthetic organic chemistry, providing valuable intermediates for further chemical transformations (Sayahi et al., 2015).

Future Directions

Thiophene and its derivatives continue to attract great interest in industry as well as academia due to their wide range of therapeutic properties and diverse applications in medicinal chemistry and material science . Therefore, the synthesis and characterization of novel thiophene moieties with wider therapeutic activity is a topic of interest for medicinal chemists .

properties

IUPAC Name

[4-chloro-2-[(E)-3-thiophen-2-ylprop-2-enoyl]phenyl] furan-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H11ClO4S/c19-12-5-8-16(23-18(21)17-4-1-9-22-17)14(11-12)15(20)7-6-13-3-2-10-24-13/h1-11H/b7-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIKGDBGMVCICGL-VOTSOKGWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C(=O)OC2=C(C=C(C=C2)Cl)C(=O)C=CC3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=COC(=C1)C(=O)OC2=C(C=C(C=C2)Cl)C(=O)/C=C/C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H11ClO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-chloro-2-[(2E)-3-(thiophen-2-yl)prop-2-enoyl]phenyl furan-2-carboxylate

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